Fast blue B

Description

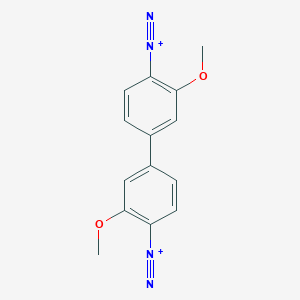

Structure

3D Structure

Properties

IUPAC Name |

4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2/h3-8H,1-2H3/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMMCTXNYMSXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14263-94-6 (tetrachlorozincate(2-)(1:1)), 91-91-8 (dichloride) | |

| Record name | Fast blue B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020282706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0066589 | |

| Record name | C.I.Azoic Diazo Component 48 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20282-70-6, 91-91-8 | |

| Record name | C.I. Azoic Diazo Component 48 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20282-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fast blue B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020282706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Blue BNS salt | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I.Azoic Diazo Component 48 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dimethoxy[1,1'-biphenyl]-4,4'-bis(diazonium) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Fast Blue B Salt for Researchers and Scientists

Fast Blue B salt is a stabilized diazonium salt widely employed in biochemical and histochemical applications. Its ability to couple with various compounds to produce intensely colored azo dyes makes it an invaluable tool for the detection and localization of enzymes, cannabinoids, and other analytes. This guide provides an in-depth overview of its chemical properties, mechanism of action, and key experimental protocols relevant to research and drug development professionals.

Chemical Structure and Properties

Fast Blue B salt is the zinc double chloride salt of 3,3'-dimethoxy[1,1'-biphenyl]-4,4'-bis(diazonium). This stabilization with zinc chloride enhances its shelf life compared to the unstabilized diazonium compound. It is an organic chloride salt and a zinc molecular entity.[1]

The chemical identity of Fast Blue B salt is defined by the following:

-

IUPAC Name: 4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;tetrachlorozinc(2-)[2][3]

-

Synonyms: Diazo Blue B, Azoic Diazo No. 48, 3,3′-Dimethoxybiphenyl-4,4′-di(diazonium) zinc chloride, o-Dianisidine bis(diazotized) zinc double salt[4][5][6][7]

-

Chemical Formula: C₁₄H₁₂Cl₄N₄O₂Zn[2][8][9] or C₁₄H₁₂N₄O₂Cl₂ · ZnCl₂[4][5][6][7][10][11]

-

SMILES String: COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.Cl--INVALID-LINK--(Cl)Cl[2][3]

Quantitative Data Summary

The key physicochemical properties of Fast Blue B salt are summarized in the table below for quick reference.

| Property | Value | References |

| Molecular Weight | ~475.46 g/mol | [2][8][9][10] |

| CAS Number | 14263-94-6 | [4][5][6][8] |

| Appearance | Light yellow to dark brown powder | [4][8] |

| Absorption Maximum (λmax) | 371 nm | [12] |

| Solubility in Water | 1 mg/mL | [4] |

| Melting Point | >300 °C | [4] |

| Colour Index Number | 37235 | [4][11][12] |

Mechanism of Action

The primary utility of Fast Blue B salt lies in its function as a coupling agent. The terminal diazonium groups (-N⁺≡N) are highly electrophilic and readily react with electron-rich compounds, such as phenols and naphthols, in an azo coupling reaction. This reaction forms a stable, intensely colored, and often insoluble azo dye, enabling visualization.

Enzyme Histochemistry

In enzyme histochemistry, Fast Blue B salt is used in a simultaneous coupling reaction. The general principle involves:

-

Enzymatic Hydrolysis: The tissue section is incubated in a solution containing a specific substrate for the target enzyme. For instance, to detect phosphatases, a naphthyl phosphate (B84403) substrate is used. The enzyme cleaves the phosphate group, liberating a free naphthol derivative at the site of enzyme activity.

-

Azo Coupling: The liberated naphthol immediately couples with Fast Blue B salt present in the same incubation medium.

-

Precipitation: This reaction forms an insoluble, colored azo dye precipitate directly at the location of the enzyme, allowing for precise microscopic localization.[13]

This mechanism is fundamental to its use in detecting various hydrolytic enzymes, including acid and alkaline phosphatases, and esterases.[8][14]

Applications in Research

Fast Blue B salt is a versatile reagent with several key applications in research and diagnostics.

-

Enzyme Histochemistry: It is extensively used for the localization of enzymes such as alkaline phosphatase, acid phosphatase, and non-specific esterases in tissue sections.[6][8][13]

-

Thin-Layer Chromatography (TLC): It serves as a chromogenic spray reagent for the detection of phenolic compounds. A notable application is in forensic science for the presumptive identification of cannabinoids (like THC and CBD) in marijuana samples, where it reacts with the phenolic hydroxyl group to produce a characteristic color.[15]

-

Biochemical Assays: It is used as a chromogenic substrate in solution-based assays to quantify enzyme activity, such as lipase (B570770) and acetylcholinesterase.[8][14]

Experimental Protocols

The following are detailed methodologies for common applications of Fast Blue B salt.

Protocol 1: Histochemical Staining for Acid Phosphatase

This protocol is adapted from standard histochemical methods for detecting acid phosphatase activity in frozen tissue sections.[16][17]

Materials:

-

Snap-frozen tissue sections (10-16 µm)

-

Fixative (e.g., Baker's formal-calcium)

-

Incubation Buffer (e.g., Acetate buffer, pH 5.0)

-

Substrate: Sodium α-naphthyl acid phosphate

-

Coupling Agent: Fast Blue B salt

-

Mounting Medium (Aqueous)

Procedure:

-

Cut frozen sections using a cryostat and mount them on microscope slides.

-

Fix the sections briefly in cold fixative for 5-10 minutes.

-

Rinse thoroughly with distilled water.

-

Prepare the incubation medium immediately before use:

-

Dissolve Sodium α-naphthyl acid phosphate (approx. 1 mg/mL) in the incubation buffer.

-

Add Fast Blue B salt (approx. 1 mg/mL) and mix until dissolved. Filter the solution.

-

-

Incubate the slides in this solution at 37°C for 30-60 minutes, or until the desired staining intensity is achieved.

-

Wash the slides in three changes of distilled water.

-

(Optional) Counterstain with a suitable nuclear stain like Methyl Green for 1-2 minutes.[16]

-

Rinse with distilled water.

-

Mount the coverslip using an aqueous mounting medium.

Expected Results: Sites of acid phosphatase activity will appear as a colored precipitate (typically red to brownish).

Protocol 2: Detection of Cannabinoids by Thin-Layer Chromatography (TLC)

This protocol describes the use of Fast Blue B salt as a visualization reagent for cannabinoids on a TLC plate.[15]

Materials:

-

TLC plate (Silica gel)

-

Developing solvent (e.g., Hexane:Diethyl ether 80:20)

-

Cannabinoid extract or standard

-

Fast Blue B salt solution (e.g., 0.5% w/v in 50% ethanol (B145695) or methanol)

-

Aqueous NaOH solution (e.g., 0.1 M)

Procedure:

-

Spot the cannabinoid extract and standards onto the baseline of the TLC plate.

-

Develop the plate in a chamber saturated with the developing solvent until the solvent front nears the top.

-

Remove the plate and allow it to air dry completely in a fume hood.

-

Spray the dried plate first with the Fast Blue B salt solution.

-

Subsequently, spray the plate with the 0.1 M NaOH solution to make it alkaline.

-

Observe the color development.

Expected Results: Cannabinoids will appear as distinct colored spots. For example, Δ⁹-THC typically yields a reddish color, while CBD may produce an orange color upon reaction with Fast Blue B salt in a basic medium.[15]

Visualization of Workflow

The following diagram illustrates the general workflow for enzyme detection using Fast Blue B salt in a histochemical context.

Caption: Workflow for localizing enzyme activity.

Safety and Handling

Fast Blue B salt is considered a hazardous substance and requires careful handling.

-

Hazards: It is harmful if swallowed and is suspected of causing cancer.[2][9] It may cause skin, eye, and respiratory tract irritation.[2]

-

Precautions: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5] Avoid formation of dust and aerosols.[2][5]

-

Storage: Store in a cool (2-8°C), dry, and tightly sealed container, protected from light.[4]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.[2][4][5] Always consult the Safety Data Sheet (SDS) before use.[2][4][5][8][9]

References

- 1. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 2. sds.chemtel.net [sds.chemtel.net]

- 3. Fast Blue Salt B | C14H12Cl4N4O2Zn | CID 44148500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hurstscientific.com.au [hurstscientific.com.au]

- 5. FAST BLUE B SALT Safety Data Sheets(SDS) lookchem [lookchem.com]

- 6. nbinno.com [nbinno.com]

- 7. mpbio.com [mpbio.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. carlroth.com [carlroth.com]

- 10. Fast Blue B Salt | SIELC Technologies [sielc.com]

- 11. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]

- 12. stainsfile.com [stainsfile.com]

- 13. scribd.com [scribd.com]

- 14. Fast blue B salt [himedialabs.com]

- 15. researchgate.net [researchgate.net]

- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 17. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

An In-depth Technical Guide to the Principle and Application of Azo Coupling Reactions with Fast Blue B

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azo coupling reaction is a cornerstone of organic synthesis and analytical chemistry, renowned for its ability to form intensely colored azo compounds. This guide delves into the principle of this reaction with a specific focus on the diazonium salt, Fast Blue B. Fast Blue B salt is a widely utilized chromogenic reagent in various scientific disciplines, including histology, biochemistry, and forensic science, for the detection and localization of a range of molecules.[1] Its utility stems from its capacity to undergo a rapid and specific coupling reaction with electron-rich aromatic compounds, such as phenols and naphthols, to produce a stable, colored precipitate at the reaction site.[2] This technical guide will provide a comprehensive overview of the theoretical basis of the Fast Blue B azo coupling reaction, detailed experimental protocols for its key applications, a summary of quantitative data, and essential safety information.

Principle of the Azo Coupling Reaction with Fast Blue B

The fundamental mechanism of the azo coupling reaction is an electrophilic aromatic substitution.[3] The diazonium group (-N₂⁺) of Fast Blue B acts as a weak electrophile.[2] The reaction is therefore most efficient with aromatic compounds that are "activated" by electron-donating groups, such as the hydroxyl (-OH) group found in phenols and naphthols.[3]

The reaction is typically carried out under neutral to mildly alkaline conditions.[4] In an alkaline medium, the hydroxyl group of a phenol (B47542) is deprotonated to form a phenoxide ion. This phenoxide ion is a much stronger activating group than the neutral hydroxyl group, significantly increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack by the diazonium cation.[4][5]

The diazonium ion then attacks the activated aromatic ring, usually at the para position relative to the activating group, due to steric hindrance at the ortho positions.[3] If the para position is already occupied, the coupling will occur at an ortho position.[3] This reaction results in the formation of a highly conjugated azo compound, which is intensely colored due to its ability to absorb light in the visible spectrum.[3]

Core Applications and Experimental Protocols

Fast Blue B is a versatile tool with numerous applications. Below are detailed protocols for some of its most common uses.

Enzyme Histochemistry

A primary application of Fast Blue B is in enzyme histochemistry, where it is used to visualize the location of specific enzyme activity within tissue sections. The general principle involves providing the enzyme with a substrate that, when acted upon, releases a naphthol or phenol derivative. This product then immediately couples with Fast Blue B present in the incubation medium, forming an insoluble, colored precipitate at the site of enzyme activity.[2]

This method is used for the histochemical demonstration of alkaline phosphatase activity.

Reagents:

-

Tris Buffer (pH 9.5):

-

Tris base: 0.605 g

-

Distilled water: 75 ml

-

Adjust pH to 9.5 with 0.2M HCl

-

Bring final volume to 100 ml with distilled water

-

-

Substrate Solution:

-

Naphthol AS-MX Phosphate (B84403) Alkaline Solution (e.g., Sigma-Aldrich, Cat. No. 855-20 ml)

-

-

Diazonium Salt Solution:

-

Fast Blue B salt

-

-

Incubation Solution:

-

Prepare fresh before use.

-

Dissolve Fast Blue B salt in the Tris buffer.

-

Add the Naphthol AS-MX Phosphate solution. The final concentration of Fast Blue B is typically around 0.1% (w/v).

-

Procedure:

-

Cut fresh frozen tissue sections (10-16 µm) in a cryostat and mount them on glass slides.

-

Air dry the sections for a few minutes.

-

Immerse the slides in the freshly prepared incubation solution.

-

Incubate at room temperature (18–26°C) for 15-60 minutes, protected from light.

-

Rinse the slides thoroughly in distilled water for 2 minutes.

-

(Optional) Counterstain with a suitable nuclear stain like Mayer's Hematoxylin for 1-2 minutes to visualize cell nuclei.

-

Rinse again in distilled water.

-

Mount with an aqueous mounting medium.

Expected Results: Sites of alkaline phosphatase activity will appear as a bright blue to violet precipitate.

This protocol is designed for the localization of acid phosphatase activity.

Reagents:

-

Acetate (B1210297) Buffer (0.1 M, pH 5.0):

-

Sodium acetate anhydrous: 1.2 g

-

Glacial acetic acid: 1 ml

-

Deionized water: 10 ml

-

-

Substrate Solution:

-

alpha-naphthyl phosphate, disodium (B8443419) salt: 80 mg

-

Deionized water: 1.0 ml

-

-

Diazonium Salt Solution:

-

Fast Blue B salt: 0.1 g

-

Prepared in the acetate buffer.

-

-

Working Solution:

-

Combine the substrate and diazonium salt solutions.

-

Procedure:

-

Prepare fresh frozen tissue sections as described for ALP staining.

-

Fix the sections in cold (4°C) formalin for 5 minutes.

-

Rinse the slides in distilled water.

-

Immerse the slides in the working solution.

-

Incubate at 37°C for 30-60 minutes.

-

Rinse thoroughly in distilled water.

-

(Optional) Counterstain with Methyl Green for 5 minutes.

-

Rinse, dehydrate through a graded series of alcohols, clear in xylene, and mount with a resinous mounting medium.

Expected Results: Sites of acid phosphatase activity will be indicated by a reddish-brown to purple precipitate.[6]

This method is used to detect the activity of non-specific esterases.

Reagents:

-

Phosphate Buffer (40 mM, pH 7.4)

-

Substrate Solution:

-

α-naphthyl acetate dissolved in a small amount of acetone (B3395972) or ethanol.

-

-

Diazonium Salt Solution:

-

Fast Blue B salt (approximately 0.1% w/v) in phosphate buffer.

-

-

Staining Solution:

-

Add the substrate solution to the diazonium salt solution immediately before use.

-

Procedure:

-

Prepare fresh frozen tissue sections.

-

Incubate the sections in the staining solution at room temperature for 15-60 minutes.

-

Rinse the slides in distilled water.

-

(Optional) Counterstain with hematoxylin.

-

Wash, dehydrate, clear, and mount.

Expected Results: Esterase activity will be visualized as dark brown to black deposits.

Detection of Cannabinoids

Fast Blue B is widely used as a presumptive test for the presence of cannabinoids, particularly Δ⁹-tetrahydrocannabinol (THC).[7] The phenolic hydroxyl group in cannabinoids reacts with Fast Blue B in an alkaline medium to produce a characteristic color change.[8]

Reagents:

-

Fast Blue B salt solution (e.g., 0.1% in a suitable solvent)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

Procedure (for Thin Layer Chromatography - TLC):

-

Spot the sample extract onto a TLC plate.

-

Develop the chromatogram using an appropriate solvent system.

-

After development, allow the plate to dry.

-

Spray the plate with the Fast Blue B salt solution.

-

Subsequently, spray with the NaOH solution.

Expected Results: The presence of cannabinoids will be indicated by the appearance of colored spots. THC typically produces a red to purple color.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for azo coupling reactions using Fast Blue B.

| Parameter | Optimal Condition | Application | Reference |

| pH | 9.2 - 9.6 | Alkaline Phosphatase Staining | [9] |

| 5.0 | Acid Phosphatase Staining | [6] | |

| 7.4 | Esterase Staining | [10] | |

| 8-10 | General coupling with phenols | [4] | |

| Temperature (°C) | 18 - 26 | Alkaline Phosphatase Staining | |

| 37 | Acid Phosphatase Staining | ||

| Room Temperature | Esterase Staining | [10] | |

| 0 - 5 | Diazotization (general) | [4] | |

| Incubation Time (minutes) | 15 - 60 | Alkaline Phosphatase Staining | |

| 30 - 60 | Acid Phosphatase Staining | [6] | |

| 15 - 60 | Esterase Staining | [10] | |

| Concentration of Fast Blue B | ~0.1% (w/v) | Enzyme Histochemistry | [10] |

| Application | Analyte | Detection Limit | Linear Range | Reference |

| Cannabinoid Analysis (TLC) | THC | - | Qualitative | [7] |

| Cannabinoid Analysis (Colorimetric) | Total Cannabinoids | - | Proportional response | [11] |

Visualizations

Reaction Mechanism of Azo Coupling

The following diagram illustrates the electrophilic aromatic substitution mechanism of the azo coupling reaction between Fast Blue B and a generic phenol molecule.

Caption: General mechanism of the azo coupling reaction.

Experimental Workflow for Enzyme Histochemistry

This diagram outlines the typical workflow for localizing enzyme activity in tissue sections using Fast Blue B.

Caption: Workflow for histochemical staining.

Safety and Handling

Fast Blue B salt is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: Fast Blue B salt is harmful if swallowed and is suspected of causing cancer.[12][13] It may also cause skin and eye irritation.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling Fast Blue B salt.[13][14]

-

Handling: Avoid creating dust when handling the powder form.[13] Use in a well-ventilated area or under a fume hood.[14] Do not eat, drink, or smoke when using this product.[13]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[14] Keep the container tightly sealed.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[12][14] It is often recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator.[12]

Conclusion

The azo coupling reaction with Fast Blue B is a robust and versatile technique with significant applications in various fields of scientific research and drug development. Its ability to produce a distinct and localized color change upon reaction with specific molecules makes it an invaluable tool for histochemical analysis and qualitative detection. By understanding the underlying principles and adhering to established protocols and safety guidelines, researchers can effectively leverage the power of this classic chemical reaction to gain critical insights in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fast blue B | 20282-70-6 | Benchchem [benchchem.com]

- 3. Azo coupling - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Dye content ~95 %, Powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. repositorio.bc.ufg.br [repositorio.bc.ufg.br]

- 8. researchgate.net [researchgate.net]

- 9. newcomersupply.com [newcomersupply.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. A Colorimetric Method for the Rapid Estimation of the Total Cannabinoid Content in Cannabis Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sds.chemtel.net [sds.chemtel.net]

- 13. hurstscientific.com.au [hurstscientific.com.au]

- 14. datasheets.scbt.com [datasheets.scbt.com]

Fast Blue B: A Technical Guide to its Application as a Chromogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fast Blue B, a versatile diazonium salt widely utilized as a chromogenic substrate in various biochemical and histochemical applications. This document details its core chemical properties, mechanism of action, and provides structured data and detailed protocols for its effective use in research and development.

Core Principles and Chemical Properties

Fast Blue B, also known as Diazo Blue B, is a stabilized diazonium salt. Its utility as a chromogenic substrate stems from its ability to undergo an azo coupling reaction with phenolic or naphtholic compounds.[1] This reaction results in the formation of a highly colored, insoluble azo dye, providing a distinct visual signal at the site of the reaction.

The general mechanism involves the enzymatic cleavage of a substrate to release a phenol (B47542) or naphthol derivative. This product then immediately couples with Fast Blue B to form a colored precipitate. The intensity of the color produced is proportional to the amount of product formed, and thus to the activity of the enzyme of interest.

Table 1: Chemical and Physical Properties of Fast Blue B Salt

| Property | Value | Reference(s) |

| Synonyms | Diazo Blue B, Azoic Diazo No. 48, 3,3′-Dimethoxybiphenyl-4,4′-di(diazonium) zinc chloride | [2] |

| CAS Number | 14263-94-6 | [3] |

| Molecular Formula | C₁₄H₁₂Cl₄N₄O₂Zn | [3] |

| Molecular Weight | 475.47 g/mol | [3] |

| Appearance | Yellow to dark brown powder | |

| Solubility | Soluble in water (1 mg/mL) | |

| Storage Temperature | 2-8°C, protect from light | [4] |

| Absorption Maximum (λmax) | 371 nm | [5] |

Mechanism of Action: The Azo Coupling Reaction

The chromogenic properties of Fast Blue B are centered on the azo coupling reaction. This electrophilic substitution reaction occurs between the diazonium cation of Fast Blue B and an activated aromatic ring, typically a phenol or a naphthol. The reaction is most efficient under slightly alkaline conditions, which facilitates the formation of the phenolate (B1203915) ion, a more potent nucleophile.

The resulting azo compound is intensely colored due to the extended conjugated system of double bonds created by the N=N (azo) group linking the aromatic rings. The insolubility of the final product ensures that the color remains localized at the site of enzymatic activity, making it an excellent reagent for histochemical staining.

Caption: Mechanism of color formation with Fast Blue B.

Applications in Research and Drug Development

Fast Blue B is a versatile tool with applications spanning histology, biochemistry, and forensic science.

Enzyme Histochemistry

A primary application of Fast Blue B is in the localization of hydrolytic enzyme activity within tissue sections. By using specific naphthyl-based substrates, the activity of enzymes such as phosphatases, esterases, and glycosidases can be visualized.[6]

Table 2: Substrate Specificity and Expected Color Reaction

| Enzyme | Substrate | Expected Color |

| Acid Phosphatase | Naphthol AS-BI phosphate (B84403) | Red to reddish-brown |

| Alkaline Phosphatase | Naphthol AS-MX phosphate | Blue to violet |

| Non-specific Esterase | α-Naphthyl acetate (B1210297) | Reddish-brown |

| β-Galactosidase | 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (in conjunction with a ferricyanide/ferrocyanide system) | Indigo-blue |

| Cannabinoids (e.g., THC) | - (Direct coupling) | Red or purple |

Thin-Layer Chromatography (TLC)

Fast Blue B is widely used as a spray reagent in TLC for the detection of phenolic compounds, most notably cannabinoids.[7][8] After separation on the TLC plate, spraying with a solution of Fast Blue B followed by an alkaline solution reveals the presence of cannabinoids as distinct colored spots.

Western Blotting

While less common than chemiluminescent or fluorescent detection methods, chromogenic substrates can be employed in Western blotting. In theory, an enzyme-conjugated secondary antibody (e.g., alkaline phosphatase) can cleave a substrate like naphthol phosphate, and the resulting product can be visualized by coupling with Fast Blue B, producing a colored precipitate on the membrane at the location of the target protein.

Experimental Protocols

Protocol for Acid Phosphatase Staining of Tissue Sections

This protocol is adapted from standard histochemical methods for the detection of acid phosphatase activity.

Materials:

-

Fresh frozen tissue sections (cryostat sections)

-

Acetone (B3395972), pre-chilled at 4°C

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

Naphthol AS-BI phosphate solution (1 mg/mL in dimethylformamide)

-

Fast Blue B salt

-

Distilled water

-

Mounting medium

Procedure:

-

Cut fresh frozen tissue sections at 5-10 µm and mount on glass slides.

-

Fix the sections in cold acetone for 5-10 minutes at 4°C.

-

Air dry the slides for 10-20 minutes.

-

Prepare the incubation solution immediately before use:

-

To 40 mL of 0.1 M sodium acetate buffer (pH 5.0), add 0.4 mL of Naphthol AS-BI phosphate solution.

-

Add 40 mg of Fast Blue B salt.

-

Mix well until the salt is dissolved and filter.

-

-

Incubate the sections in the filtered incubation solution for 30-60 minutes at 37°C in the dark.

-

Rinse the slides in distilled water.

-

Counterstain with a suitable nuclear stain (e.g., hematoxylin) if desired.

-

Rinse in distilled water.

-

Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Expected Results: Sites of acid phosphatase activity will appear as a red to reddish-brown precipitate.

Caption: Workflow for Acid Phosphatase Staining.

General Protocol for Chromogenic Western Blot Detection

This protocol outlines the general steps for using a chromogenic substrate system in Western blotting.

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody

-

Enzyme-conjugated secondary antibody (e.g., Alkaline Phosphatase-conjugated)

-

Wash buffer (TBST)

-

Substrate buffer (e.g., Tris-HCl, pH 8.5)

-

Naphthol phosphate substrate

-

Fast Blue B salt

Procedure:

-

After protein transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the membrane three times for 10 minutes each with wash buffer.

-

Incubate the membrane with the enzyme-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with wash buffer.

-

Prepare the chromogenic substrate solution immediately before use:

-

Dissolve the naphthol phosphate substrate in the substrate buffer.

-

Add Fast Blue B salt and mix until dissolved.

-

-

Incubate the membrane in the substrate solution until the desired band intensity is reached.

-

Stop the reaction by rinsing the membrane extensively with distilled water.

-

Dry the membrane and image.

Caption: Western Blot Chromogenic Detection Workflow.

Safety and Handling

Fast Blue B salt is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][9] It is harmful if swallowed and is a suspected carcinogen.[9] Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry, and well-ventilated area, protected from light.[4] Refer to the Safety Data Sheet (SDS) for complete safety information.[2][4][9][10]

References

- 1. Fast blue B | 20282-70-6 | Benchchem [benchchem.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Fast Blue Salt B | C14H12Cl4N4O2Zn | CID 44148500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hurstscientific.com.au [hurstscientific.com.au]

- 5. stainsfile.com [stainsfile.com]

- 6. nbinno.com [nbinno.com]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. sds.chemtel.net [sds.chemtel.net]

- 10. carlroth.com [carlroth.com]

A Technical Guide to Fast Blue B Salt: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Fast Blue B salt is a versatile diazonium salt widely employed in various biochemical and histochemical applications. Its ability to form a colored precipitate in specific enzymatic and chemical reactions makes it an invaluable tool for researchers in numerous fields, including drug development, diagnostics, and neuroscience. This technical guide provides an in-depth overview of Fast Blue B salt, its core properties, and detailed protocols for its key applications.

Core Properties of Fast Blue B Salt

Fast Blue B salt, also known by several synonyms including Diazo Blue B and Azoic diazo 48, is a stabilized diazonium salt.[1][2][3] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 14263-94-6 | [1][2][3][4][5] |

| Molecular Weight | ~475.46 g/mol | [3][4][5] |

| Molecular Formula | C₁₄H₁₂Cl₄N₄O₂Zn | [4][5] |

| Synonyms | Diazo Blue B, Azoic diazo 48, 3,3′-Dimethoxybiphenyl-4,4′-di(diazonium) zinc chloride, o-Dianisidine bis(diazotized) zinc double salt, Naphthanil Diazo Blue B, DBB | [1][2][3] |

| Appearance | Light yellow to brown solid powder | [4] |

| Storage | 2-8°C, desiccated | [1] |

Key Applications in Research and Development

Fast Blue B salt's primary utility lies in its function as a chromogenic substrate and coupling agent.[4][6] It is extensively used for:

-

Enzyme Histochemistry: Detecting the activity of various enzymes such as phosphatases, esterases, and proteases within tissue sections.[4][6]

-

Enzyme Activity Assays: Quantifying enzyme activity in solution-based assays, particularly for acetylcholinesterase.[1]

-

Thin-Layer Chromatography (TLC): Visualizing separated compounds, notably cannabinoids, as a spraying agent.[2][7]

-

Histological Staining: Staining specific cell types and structures, including cell nuclei and enterochromaffin cells.[2]

-

Neuroscience Research: Tracing neuronal pathways.

Experimental Protocols

This section provides detailed methodologies for some of the most common applications of Fast Blue B salt.

Histochemical Staining for Acid Phosphatase Activity

This protocol describes the localization of acid phosphatase activity in frozen tissue sections. The enzyme cleaves a phosphate (B84403) group from a substrate, and the resulting product couples with Fast Blue B salt to form a colored precipitate at the site of enzyme activity.

Materials:

-

Frozen tissue sections (10-16 µm) on slides

-

Alpha-naphthyl phosphate (substrate)

-

Fast Blue B salt

-

Acetate (B1210297) buffer (0.1 M, pH 5.0)

-

Fixative (e.g., cold acetone (B3395972) or formalin)

-

Mounting medium

Procedure:

-

Fixation: If required, fix the cryostat sections according to the specific tissue and protocol requirements.

-

Incubation Solution Preparation: Prepare the incubation medium by dissolving alpha-naphthyl phosphate and Fast Blue B salt in the acetate buffer. A typical concentration is 1 mg/mL for each. The solution should be freshly prepared.

-

Incubation: Cover the tissue sections with the incubation solution and incubate at 37°C for 30-60 minutes, or until the desired color intensity is achieved.

-

Washing: Rinse the slides gently in distilled water.

-

Counterstaining (Optional): If desired, counterstain with a suitable nuclear stain like Methyl Green.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol (B145695), clear in xylene, and mount with a permanent mounting medium.

Expected Results: Sites of acid phosphatase activity will appear as a bright red to brownish-red precipitate.

Acetylcholinesterase Activity Assay

This assay is based on the principle that acetylcholinesterase hydrolyzes a substrate like 1-naphthyl acetate to 1-naphthol (B170400).[1] The 1-naphthol then reacts with Fast Blue B salt to produce a colored diazonium dye, which can be quantified spectrophotometrically.[1]

Principle of Reaction:

-

Enzymatic Reaction: Acetylcholinesterase + 1-Naphthyl Acetate → 1-Naphthol + Acetate

-

Color Development: 1-Naphthol + Fast Blue B salt → Purple Diazo Dye

Materials:

-

Enzyme source (e.g., tissue homogenate, purified enzyme)

-

1-Naphthyl acetate (substrate)

-

Fast Blue B salt

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 1-naphthyl acetate in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a fresh solution of Fast Blue B salt in the phosphate buffer.

-

-

Assay Setup: In a microplate well or cuvette, add the phosphate buffer and the enzyme sample.

-

Initiation of Reaction: Add the 1-naphthyl acetate solution to start the enzymatic reaction. Incubate at a controlled temperature (e.g., 37°C) for a specific period.

-

Color Development: Add the Fast Blue B salt solution to the mixture. The color will develop as 1-naphthol is formed.

-

Measurement: Measure the absorbance of the solution at the appropriate wavelength (typically around 530 nm) using a spectrophotometer.

-

Quantification: The rate of color formation is proportional to the acetylcholinesterase activity. A standard curve can be generated using known concentrations of 1-naphthol.

Thin-Layer Chromatography (TLC) Visualization of Cannabinoids

Fast Blue B salt is a common reagent for the visualization of cannabinoids on TLC plates, producing distinct colors with different compounds.

Materials:

-

Developed TLC plate with separated cannabinoids

-

Fast Blue B salt solution (e.g., 0.5% w/v in water or 50% ethanol)

-

Spraying apparatus

-

Fume hood

Procedure:

-

Plate Preparation: After developing the TLC plate in an appropriate solvent system and allowing it to dry completely, place it in a fume hood.

-

Spraying: Uniformly spray the TLC plate with the Fast Blue B salt solution. Be careful not to oversaturate the plate.

-

Color Development: Allow the plate to air dry. The spots corresponding to cannabinoids will appear with characteristic colors. For example, THC often produces a red color.

-

Documentation: Document the results by photography or scanning, as the colors may fade over time.

Conclusion

Fast Blue B salt remains a cornerstone reagent in many research and diagnostic laboratories. Its reliability, versatility, and the distinct colorimetric reactions it produces make it an essential tool for the detection and quantification of various biological molecules and enzymatic activities. The protocols provided in this guide offer a starting point for researchers to effectively utilize Fast Blue B salt in their experimental workflows. As with any chemical reagent, appropriate safety precautions should be taken during its handling and disposal.

References

An In-depth Technical Guide to Fast Blue B Dye for Researchers and Scientists

Fast Blue B (FBB) salt is a stabilized diazonium salt widely recognized for its application as a chromogenic reagent in various biochemical and histochemical assays.[1][2] Its primary utility lies in its ability to couple with specific molecules, such as phenols and the products of enzymatic reactions, to form intensely colored, insoluble azo dyes. This property makes it an invaluable tool for the visualization and localization of enzymes, proteins, and other target molecules within biological samples.[1][3]

Physical and Chemical Properties

Fast Blue B salt is typically supplied as a zinc chloride double salt to enhance its stability.[2] It is a yellow to dark brown powder.[4] The key physical and chemical properties are summarized below.

| Property | Value | Citations |

| Chemical Name | 3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride | [3] |

| Synonyms | o-Dianisidine bis(diazotized) zinc double salt, Azoic Diazo No. 48, DBB, Diazo Blue B | [5] |

| CAS Number | 14263-94-6 | |

| Molecular Formula | C₁₄H₁₂N₄O₂Cl₂ · ZnCl₂ | [3][5] |

| Molecular Weight | 475.47 g/mol | [3] |

| Appearance | Yellow to dark brown powder | [4] |

| Melting Point | >300 °C | [6] |

| Solubility | Water: 1 mg/mLAqueous: 10%Ethanol: 10% | [6][7] |

| Absorption Maximum (λmax) | 371 nm | [7] |

| C.I. Number | 37235 | [7] |

| Storage Temperature | 2-8°C | [6] |

Core Applications and Mechanisms

Fast Blue B salt is a versatile reagent employed across multiple research areas, including enzyme histochemistry, neurobiology, and analytical chemistry.[1] Its function is based on the diazo coupling reaction, where the diazonium group reacts with electron-rich compounds to produce a stable, colored azo dye.

1. Enzyme Histochemistry: Fast Blue B is extensively used for the localization of enzymatic activity, particularly for hydrolases like phosphatases and esterases.[2][8] The enzyme of interest acts on a specific substrate (e.g., 1-Naphthyl acetate (B1210297) for acetylcholinesterase) to release a naphthol derivative.[4] This product then immediately couples with Fast Blue B salt to form a distinctively colored precipitate at the site of enzyme activity, allowing for precise visualization within tissue sections.[1][4]

2. Detection of Phenolic Compounds: The dye is a standard reagent for detecting phenolic compounds, most notably cannabinoids like Δ⁹-tetrahydrocannabinol (THC).[8][9] The reaction mechanism begins in a basic medium, where the phenolic hydroxyl group of the target molecule forms a phenolate (B1203915) ion.[9] This highly reactive ion then attacks the diazo group of the Fast Blue B molecule, resulting in a colored azo product, typically red or purple.[9][10]

3. Thin-Layer Chromatography (TLC): In analytical chemistry, Fast Blue B salt is used as a spraying agent in TLC to identify separated components on the plate.[3] After spraying, compounds with phenolic or other suitable functional groups will appear as colored spots.

Experimental Protocols

Protocol 1: General Histochemical Staining for Enzyme Activity (e.g., Alkaline Phosphatase)

This protocol provides a generalized workflow for localizing enzyme activity in tissue sections.

-

1. Sample Preparation:

-

Prepare fresh frozen tissue sections (5-10 µm) and mount them on glass slides.

-

Allow sections to air dry briefly. Fixation is optional and depends on the target enzyme's stability; if needed, use cold acetone (B3395972) or a suitable fixative for a short duration, followed by rinsing with distilled water.

-

-

2. Incubation Medium Preparation:

-

Prepare a substrate solution containing a naphthol derivative (e.g., Naphthol AS-MX Phosphate for alkaline phosphatase) dissolved in a suitable buffer (e.g., Tris-HCl buffer, pH 9.2).

-

Just before use, dissolve Fast Blue B salt in the substrate solution to a final concentration of approximately 0.5-1.0 mg/mL. The solution should be prepared fresh and protected from light.[11]

-

-

3. Staining Procedure:

-

Cover the tissue sections with the freshly prepared incubation medium.

-

Incubate at 37°C for 15-60 minutes, or until the desired color intensity is achieved. Monitor the reaction progress under a microscope.

-

Stop the reaction by rinsing the slides in distilled water.

-

-

4. Counterstaining and Mounting:

-

(Optional) Counterstain with a suitable nuclear stain like Mayer's Hematoxylin for better morphological detail.

-

Rinse thoroughly in water.

-

Mount with an aqueous mounting medium.

-

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. Fast Blue B Salz [genaxxon.com]

- 5. mpbio.com [mpbio.com]

- 6. Fast Blue B Salt Dyecontent 95 14263-94-6 [sigmaaldrich.com]

- 7. stainsfile.com [stainsfile.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. A Colorimetric Method for the Rapid Estimation of the Total Cannabinoid Content in Cannabis Samples - PMC [pmc.ncbi.nlm.nih.gov]

A Tale of Two Blues: A Technical Guide to Luxol Fast Blue and Fast Blue B in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of neuroscience research, the precise visualization of neural structures is paramount. Among the plethora of staining techniques available, "blue" dyes hold a significant place. This technical guide provides an in-depth comparison of two such dyes: Luxol Fast Blue and Fast Blue B. It is crucial to note at the outset a common point of confusion: "Fast Blue B" is a diazonium salt used for histochemical reactions, while the fluorescent retrograde neuronal tracer is simply known as "Fast Blue." This guide will address this distinction and focus on the applications of Luxol Fast Blue for myelin staining and Fast Blue as a retrograde tracer, as this is the more relevant comparison for many neuroscience applications.

Section 1: Core Principles and Applications

Luxol Fast Blue: Illuminating the Myelin Sheath

Luxol Fast Blue (LFB) is a copper phthalocyanine (B1677752) dye renowned for its ability to selectively stain myelin, the lipid-rich sheath that insulates nerve fibers.[1][2][3] This makes it an indispensable tool for studying the normal anatomy of white matter tracts and for identifying demyelination, a hallmark of various neurological diseases such as multiple sclerosis.[4][5]

The staining mechanism of LFB is based on an acid-base reaction where the dye's sulfonic acid groups bind to the basic proteins of the lipoprotein complex of the myelin sheath.[6] This results in a brilliant blue to greenish-blue coloration of myelinated fibers, which can be clearly distinguished from other neural elements, especially when a counterstain is used.[2]

Fast Blue: Tracing Neuronal Pathways

Fast Blue is a fluorescent dye widely employed as a retrograde neuronal tracer.[7][8] When injected into a specific brain region or peripheral tissue, it is taken up by axon terminals and transported back to the neuron's cell body (soma).[9][10] This allows for the precise mapping of neuronal connections and the identification of neuronal populations that project to a particular target. Fast Blue is valued for its bright blue fluorescence, high resistance to fading, and its ability to be used in combination with other tracers for multi-labeling studies.[7][8]

Fast Blue B Salt: A Histochemical Reagent

Fast Blue B salt is a diazonium salt, chemically distinct from the retrograde tracer "Fast Blue".[11][12] In neuroscience, its primary use is in enzyme histochemistry. For example, it can be used to detect the activity of enzymes like acetylcholinesterase by forming a colored precipitate at the site of enzyme activity.[13][14] While valuable for specific histochemical applications, it is not a structural stain for myelin or a neuronal tracer in the way Luxol Fast Blue and Fast Blue are.

Section 2: Quantitative Data and Properties

The following tables summarize the key quantitative and qualitative properties of Luxol Fast Blue and the retrograde tracer Fast Blue.

Table 1: Chemical and Optical Properties

| Property | Luxol Fast Blue | Fast Blue (Retrograde Tracer) |

| Chemical Class | Sulfonated copper phthalocyanine[15] | Stilbene derivative[10] |

| Molecular Formula | C₃₂H₁₆CuN₈O₆S₂²⁻ (ion) | Varies by salt |

| Excitation Max | Not applicable (light microscopy) | ~365 nm[8] |

| Emission Max | Not applicable (light microscopy) | ~420 nm[8] |

| Color | Blue (transmitted light) | Blue (fluorescence) |

Table 2: Application and Performance Characteristics

| Characteristic | Luxol Fast Blue | Fast Blue (Retrograde Tracer) |

| Primary Application | Myelin Staining[1][2] | Retrograde Neuronal Tracing[7][8] |

| Target Structure | Myelin sheath lipoproteins[6] | Neuronal cell bodies via axonal transport[9] |

| Mode of Visualization | Bright-field microscopy | Fluorescence microscopy |

| Toxicity | Generally low for fixed tissue | Can exhibit some toxicity at high concentrations[9] |

| Compatibility | Compatible with various counterstains (e.g., Cresyl Violet, H&E)[2] | Compatible with other fluorescent tracers and immunohistochemistry[7][8] |

| Signal Stability | Stable, permanent stain | Highly resistant to fading[10] |

Section 3: Experimental Protocols

Luxol Fast Blue Staining for Myelin (Klüver-Barrera Method)

This protocol is a standard method for staining myelin in paraffin-embedded tissue sections.

Materials:

-

Paraffin-embedded tissue sections (5-10 µm)

-

Xylene

-

Ethanol (B145695) (100%, 95%)

-

Distilled water

-

Luxol Fast Blue solution (0.1% in 95% ethanol with 0.05% acetic acid)

-

Lithium carbonate solution (0.05%)

-

70% Ethanol

-

Cresyl Violet solution (optional counterstain)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer through 100% ethanol (2 changes, 3 minutes each).

-

Transfer through 95% ethanol (2 minutes).

-

Rinse in distilled water.

-

-

Staining:

-

Incubate slides in Luxol Fast Blue solution at 56-60°C for 12-24 hours.[5]

-

Rinse with 95% ethanol.

-

Rinse with distilled water.

-

-

Differentiation:

-

Briefly immerse in 0.05% lithium carbonate solution (10-20 seconds).[16]

-

Transfer to 70% ethanol (2 changes, 10-20 seconds each) to stop the differentiation.

-

Rinse in distilled water.

-

Check microscopically. Gray matter should be colorless and white matter should be sharply stained blue. Repeat differentiation if necessary.

-

-

Counterstaining (Optional):

-

Stain with Cresyl Violet solution for 30-60 seconds.

-

Briefly rinse in distilled water.

-

Differentiate in 95% ethanol.

-

-

Dehydration and Mounting:

-

Dehydrate through 95% ethanol, 100% ethanol, and xylene.

-

Coverslip with a permanent mounting medium.

-

Fast Blue Retrograde Tracing

This protocol describes a general procedure for in vivo retrograde neuronal tracing.

Materials:

-

Fast Blue solution (2-5% w/v in sterile distilled water or saline)

-

Microsyringe (e.g., Hamilton syringe)

-

Stereotaxic apparatus (for brain injections)

-

Anesthetic

-

Perfusion solutions (saline, paraformaldehyde)

Procedure:

-

Tracer Injection:

-

Anesthetize the animal.

-

For central nervous system tracing, secure the animal in a stereotaxic frame.

-

Inject a small volume (e.g., 0.1-0.5 µl for rodent brain) of Fast Blue solution into the target region using a microsyringe.

-

Inject slowly to minimize tissue damage and tracer leakage.

-

For peripheral tracing, inject into the muscle or organ of interest.

-

-

Survival Period:

-

Allow a survival period of 3-14 days for the tracer to be transported retrogradely to the cell bodies.[9] The optimal time should be determined empirically.

-

-

Tissue Processing:

-

Deeply anesthetize the animal.

-

Perfuse transcardially with saline followed by 4% paraformaldehyde in phosphate (B84403) buffer.

-

Dissect the tissue of interest (e.g., brain, spinal cord).

-

Post-fix the tissue in 4% paraformaldehyde overnight.

-

Cryoprotect the tissue in a sucrose (B13894) solution.

-

-

Sectioning and Visualization:

-

Cut frozen sections (20-40 µm) on a cryostat or vibratome.

-

Mount sections on glass slides.

-

Visualize the labeled neurons using a fluorescence microscope with a UV filter set (Excitation ~365 nm, Emission ~420 nm).

-

Section 4: Visualizing Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows discussed.

Caption: Mechanism of Luxol Fast Blue staining for myelin visualization.

Caption: Workflow for retrograde neuronal tracing using Fast Blue.

Caption: Decision logic for selecting the appropriate "blue" dye in neuroscience.

Section 5: Conclusion

Luxol Fast Blue and Fast Blue are both invaluable tools in the neuroscientist's arsenal, yet they serve fundamentally different purposes. Luxol Fast Blue remains a gold standard for the histological assessment of myelin, providing critical insights into white matter anatomy and pathology. In contrast, Fast Blue is a powerful fluorescent tracer for elucidating the intricate wiring of the nervous system. Understanding the distinct mechanisms, applications, and protocols for each is essential for their effective use in research and drug development. The histochemical reagent, Fast Blue B salt, while useful in its own right, should not be confused with the retrograde tracer. By selecting the appropriate "blue," researchers can continue to unravel the complexities of the nervous system with clarity and precision.

References

- 1. nbinno.com [nbinno.com]

- 2. Luxol fast blue stain - Wikipedia [en.wikipedia.org]

- 3. Luxol fast blue: Significance and symbolism [wisdomlib.org]

- 4. youtube.com [youtube.com]

- 5. ihisto.io [ihisto.io]

- 6. Luxol fast blue (LBF) stain Clinisciences [clinisciences.com]

- 7. Fast Blue (FB)[Fluorescent Neuronal Tracer] - Creative Biolabs [neuros.creative-biolabs.com]

- 8. polysciences.com [polysciences.com]

- 9. mdpi.com [mdpi.com]

- 10. Persistent neuronal labeling by retrograde fluorescent tracers: a comparison between Fast Blue, Fluoro-Gold and various dextran conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. stainsfile.com [stainsfile.com]

- 12. scbt.com [scbt.com]

- 13. Fast Blue B Salz [genaxxon.com]

- 14. Fast blue B salt [himedialabs.com]

- 15. stainsfile.com [stainsfile.com]

- 16. Histological methods for CNS [pathologycenter.jp]

Applications of Diazonium Salts in Biological Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of diazonium salts in biological staining. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in utilizing these versatile compounds in their work. The guide covers the core chemistry of diazonium salts, detailed experimental protocols for their use in various staining techniques, and quantitative data to aid in the selection and optimization of staining procedures.

Core Principles of Diazonium Salt Chemistry in Biological Staining

Diazonium salts are a class of organic compounds with the general formula R-N₂⁺X⁻, where R is an aryl group and X⁻ is an anion. Their utility in biological staining stems from their ability to undergo a coupling reaction with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo dyes. This reaction, known as azo coupling, is the foundation of many histological and cytochemical staining methods.[1][2]

The synthesis of diazonium salts is typically achieved through the diazotization of a primary aromatic amine with nitrous acid, which is usually generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C). The resulting diazonium salt is often unstable and is used immediately in the subsequent coupling reaction.[3] The stability of diazonium salts can be influenced by the counter-ion, with larger counter-ions like tetrafluoroborate (B81430) and tosylate conferring greater stability.[4]

In biological staining, the targets for azo coupling are typically amino acid residues with electron-rich side chains, such as tyrosine and histidine, or other phenolic and amine-containing biomolecules. This allows for the specific labeling and visualization of proteins, enzymes, and other cellular components.

Applications in Biological Staining

Diazonium salts have a wide range of applications in biological staining, including enzyme histochemistry, immunohistochemistry, and the detection of specific cell types and biomolecules.

Enzyme Histochemistry

A primary application of diazonium salts is in enzyme histochemistry, where they are used to localize enzyme activity within tissues. In these methods, a substrate for the enzyme of interest is introduced, and the product of the enzymatic reaction is a molecule that can couple with a diazonium salt to form an insoluble, colored precipitate at the site of enzyme activity.[5][6] This "simultaneous coupling" method allows for the precise localization of enzymes such as alkaline phosphatase, acid phosphatase, and esterases.[7][8]

A variety of diazonium salts, often referred to as "Fast" salts (e.g., Fast Red B, Fast Blue B), are commercially available for these applications. The choice of diazonium salt can influence the color and stability of the final azo dye precipitate.

Staining of Specific Cell Types

Diazonium salt-based staining is also employed for the identification of specific cell types that contain high concentrations of phenolic or indolic compounds. A classic example is the staining of enterochromaffin cells, which produce serotonin (B10506) (5-hydroxytryptamine). The phenolic ring of serotonin readily couples with diazonium salts, such as Fast Red B, to produce a distinct orange-red color, allowing for the visualization of these cells in tissue sections.[1][9]

Protein Labeling and Detection

The reactivity of diazonium salts with tyrosine and other amino acid residues makes them valuable reagents for labeling and detecting proteins. This can be used for general protein staining or for more specific applications, such as identifying cell surface proteins. By using membrane-impermeable diazonium salts, it is possible to selectively label proteins exposed on the exterior of the cell. These labeled proteins can then be identified by techniques such as mass spectrometry.[2][10]

Furthermore, diazonium-based probes have been developed to detect specific protein modifications, such as protein tyrosine nitration, which is a marker of oxidative stress.[11][12][13]

Quantitative Data

The selection of a diazonium salt for a particular application can be guided by its chemical properties and the characteristics of the resulting azo dye. The following table summarizes key quantitative data for a commonly used diazonium salt, Fast Red B, and provides general absorbance data for azo dyes.

| Parameter | Value | Reference |

| Fast Red B (C.I. 37125) | ||

| Common Name | Fast Red B | [1] |

| C.I. Name | Azoic Diazo No. 5 | [1] |

| Empirical Formula | C₁₇H₁₃N₃O₉S₂ | [1] |

| Formula Weight | 467.4 g/mol | [1][14] |

| Absorption Maximum (λmax) | 375 nm | [1] |

| Solubility (Aqueous) | 20% | [1] |

| Solubility (Ethanol) | 20% | [1] |

| General Azo Dyes | ||

| Absorbance Range | 350-600 nm | [15] |

Experimental Protocols

This section provides detailed methodologies for key applications of diazonium salts in biological staining.

Protocol for Staining Enterochromaffin Cells

This protocol is adapted from a standard method for the detection of serotonin-producing enterochromaffin cells in paraffin-embedded tissue sections using Fast Red B.[9]

Materials:

-

5µm paraffin (B1166041) sections of neutral buffered formalin-fixed tissue

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Distilled water

-

Solution A:

-

Fast Red B, 1% aqueous solution

-

Lithium carbonate, saturated aqueous solution

-

(Refrigerate stock solutions at 4°C. Prepare working solution immediately before use by mixing equal parts of the two stock solutions.)

-

-

Mayer's hemalum or similar hematoxylin (B73222) solution

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Immerse in 100% ethanol (2 changes, 3 minutes each).

-

Immerse in 95% ethanol (1 change, 3 minutes).

-

Immerse in 70% ethanol (1 change, 3 minutes).

-

Rinse well in running tap water.

-

Rinse with distilled water.

-

-

Diazonium Staining:

-

Treat sections with freshly prepared Solution A for 1 minute at 4°C.

-

Rinse well with distilled water.

-

-

Counterstaining:

-

Stain with Mayer's hemalum for 1 minute.

-

Wash well with running tap water to "blue" the nuclei.

-

-

Dehydration and Mounting:

-

Dehydrate through graded ethanols (70%, 95%, 100%).

-

Clear in xylene.

-

Mount with a resinous medium.

-

Expected Results:

-

Enterochromaffin cells: Orange-red

-

Nuclei: Blue

General Protocol for Enzyme Histochemistry (Alkaline Phosphatase)

This protocol provides a general framework for the localization of alkaline phosphatase activity using a simultaneous coupling method with a diazonium salt.

Materials:

-

Fresh frozen cryostat sections

-

Incubation Medium:

-

Substrate solution (e.g., Naphthol AS-MX phosphate)

-

Buffer (e.g., Tris-HCl, pH 9.2)

-

Diazonium salt (e.g., Fast Blue BB or Fast Red TR)

-

Activator (e.g., MgCl₂)

-

-

Aqueous mounting medium

Procedure:

-

Section Preparation:

-

Cut fresh frozen sections at 5-10 µm and mount on slides.

-

Air dry for a short period.

-

-

Incubation:

-

Prepare the incubation medium immediately before use. Dissolve the substrate in a small amount of a suitable solvent (e.g., dimethylformamide) before adding to the buffer. Then add the diazonium salt and activator.

-

Incubate the sections in the medium at 37°C for 15-60 minutes, or until the desired staining intensity is achieved.

-

-

Washing and Mounting:

-

Rinse the slides in distilled water.

-

Mount with an aqueous mounting medium.

-

Expected Results:

-

Sites of alkaline phosphatase activity: Colored precipitate (color depends on the diazonium salt used).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the use of diazonium salts in biological staining.

Caption: Workflow for Staining Enterochromaffin Cells.

References

- 1. stainsfile.com [stainsfile.com]

- 2. Mass spectrometry-based methods for investigating the dynamics and organization of the surfaceome: exploring potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Updated Review on Electrochemical Nanobiosensors for Neurotransmitter Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azocoupling rate of enterochromaffin with various diazonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Observations on naphthol staining and the histochemical localization of enzymes by naphthol-azo dye technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP0599270A2 - Method of detecting phosphatase - Google Patents [patents.google.com]

- 8. A Simple Azo-Dye Method for Histochemical Demonstration of Acid Phosphatase | Semantic Scholar [semanticscholar.org]

- 9. stainsfile.com [stainsfile.com]

- 10. Analysis of Cell Surface Proteome Changes via Label-free, Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Monitoring peptide tyrosine nitration by spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Methoxy-4-nitrobenzene-1-diazonium 5-sulfonaphthalene-1-sulfonate | C17H13N3O9S2 | CID 2724075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Qualitative Detection of Phenolic Compounds Using Fast Blue B

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fast Blue B salt is a diazonium salt widely employed in analytical chemistry, histology, and pharmacognosy for the detection of various compounds, most notably phenols.[1][2][3] Its utility stems from a specific chemical reaction known as azo coupling, where it reacts with phenolic compounds under alkaline conditions to produce intensely colored azo dyes.[1][4][5] This reaction forms the basis of a simple, rapid, and specific colorimetric test that is particularly valuable in contexts like Thin-Layer Chromatography (TLC) for visualizing separated components in complex mixtures such as plant extracts.[1][4] This guide provides an in-depth overview of the chemical principles, applications, and detailed experimental protocols for the use of Fast Blue B in the qualitative detection of phenolic compounds, making it a valuable tool for researchers in natural product chemistry and drug development.

Core Chemical Principle: Azo Coupling Reaction

The detection mechanism of Fast Blue B relies on the principle of azo coupling. Fast Blue B is a stable diazonium salt (specifically, 3,3'-dimethoxybiphenyl-4,4'-bis(diazonium) dichloride).[6] In an alkaline environment, the phenolic hydroxyl group (-OH) of a target compound is deprotonated to form a highly reactive phenolate (B1203915) ion.[7] This phenolate ion then acts as a coupling agent, attacking the diazonium group of the Fast Blue B molecule.[7]

This electrophilic substitution reaction typically occurs at the para position relative to the hydroxyl group. If the para position is blocked, the coupling may occur at an available ortho position.[1] The result is the formation of a stable, highly colored azo compound, which is readily visible.[1][5] The extended conjugated system of the resulting azo dye is responsible for its color.[4][5]

References

- 1. Fast blue B | 20282-70-6 | Benchchem [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. scribd.com [scribd.com]

- 4. Buy Fast blue B | 20282-70-6 [smolecule.com]

- 5. A Colorimetric Method for the Rapid Estimation of the Total Cannabinoid Content in Cannabis Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Safety and Handling of Fast Blue B Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Fast Blue B powder, a diazonium salt utilized as a chromogenic substrate in various biochemical and histological applications. Due to its hazardous properties, strict adherence to safety protocols is imperative to minimize risks in the laboratory.

Hazard Identification and Classification

Fast Blue B powder is classified as a hazardous substance. The primary hazards are acute oral toxicity and potential carcinogenicity.[1][2] It may also cause skin and eye irritation upon contact and respiratory irritation if inhaled.[1][3]

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Carcinogenicity | Category 1B/2 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 |

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash hands thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

P308+P313: IF exposed or concerned: Get medical advice/attention.[1][2]

-

P405: Store locked up.[2]

-

P501: Dispose of contents/container in accordance with local regulations.[2]

Quantitative Data

Physical and Chemical Properties

| Property | Value |

| Appearance | Yellow to dark brown powder. |

| Molecular Formula | C₁₄H₁₂Cl₄N₄O₂Zn |

| Molecular Weight | 475.47 g/mol |

| Melting Point | >300 °C (decomposes) |

| Solubility | Soluble in water (1 mg/mL). |

Toxicological Data

A thorough review of available Safety Data Sheets and toxicological literature indicates that specific quantitative toxicity data, such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%), for Fast Blue B powder have not been determined. The toxicological properties have not been fully investigated. However, the substance is classified as harmful if swallowed and is a suspected carcinogen.

| Endpoint | Result |

| Acute Oral Toxicity | Harmful if swallowed. |

| LD50 (Oral) | Data not available. |

| LD50 (Dermal) | Data not available. |

| LC50 (Inhalation) | Data not available. |

| Carcinogenicity | May cause cancer. |

Experimental Protocols and Handling Procedures

Hierarchy of Controls

Effective risk management involves implementing a hierarchy of controls.

Hierarchy of controls for managing exposure to Fast Blue B powder.

Safe Handling Workflow

This workflow outlines the essential steps for safely handling Fast Blue B powder in a laboratory setting.

A safe handling workflow for Fast Blue B powder in the laboratory.

Detailed Methodologies

3.3.1. Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[1] Dispose of contaminated gloves properly.

-

Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[2]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[1] For large quantities or potential for splashing, consider a full-body suit.

-

Respiratory Protection: All handling of the powder must be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[2]

3.3.2. Handling and Storage

-

Handling:

-

Storage:

3.3.3. First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

3.3.4. Spill and Leak Procedures

-

Minor Spills:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Carefully sweep up the powder, avoiding dust generation. A HEPA-filtered vacuum can also be used.

-

Place the spilled material into a sealed, labeled container for disposal.

-

Clean the spill area with a suitable decontaminating agent.

-

-

Major Spills:

-

Evacuate the laboratory and prevent re-entry.

-

Contact your institution's environmental health and safety department immediately.

-

Disposal Considerations

Dispose of Fast Blue B powder and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Incompatibilities

Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures for their specific laboratory conditions and procedures. Always consult the most recent Safety Data Sheet (SDS) for Fast Blue B powder from your supplier before use.

References

Solubility Profile of Fast Blue B Salt: A Technical Guide for Researchers

For Immediate Release